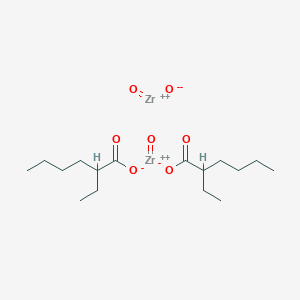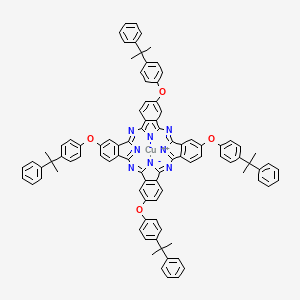
Copper(II) tetrakis(4-cumylphenoxy)-phth alocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine is a complex organic compound with the molecular formula C92H72CuN8O4. It is a derivative of phthalocyanine, a class of compounds known for their intense coloration and stability. This compound is notable for its unique structure, which includes four cumylphenoxy groups attached to the phthalocyanine core, and a central copper ion. It is primarily used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine typically involves the reaction of phthalocyanine with 4-cumylphenol in the presence of a copper salt. The reaction is usually carried out under high-temperature conditions, often exceeding 300°C, to ensure complete substitution of the phthalocyanine core with the cumylphenoxy groups. The reaction can be represented as follows:
Phthalocyanine+4(4-cumylphenol)+Cu salt→Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine
Industrial Production Methods
In industrial settings, the production of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
化学反应分析
Types of Reactions
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, altering its electronic properties.
Substitution: The cumylphenoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions can introduce new functional groups into the phthalocyanine core.
科学研究应用
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques due to its strong absorption and fluorescence properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism by which Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine exerts its effects is primarily through its ability to interact with light and generate reactive species. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
相似化合物的比较
Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine can be compared with other phthalocyanine derivatives, such as:
Copper(II) phthalocyanine: Lacks the cumylphenoxy groups, resulting in different electronic and solubility properties.
Lead(II) tetrakis(4-cumylphenoxy)-phthalocyanine: Similar structure but with a lead ion instead of copper, leading to different reactivity and toxicity profiles.
Poly(copper phthalocyanine): A polymeric form that offers different mechanical and electronic properties.
The uniqueness of Copper(II) tetrakis(4-cumylphenoxy)-phthalocyanine lies in its specific substitution pattern, which imparts distinct electronic, optical, and solubility characteristics, making it suitable for specialized applications in research and industry.
属性
分子式 |
C92H72CuN8O4 |
|---|---|
分子量 |
1417.1 g/mol |
IUPAC 名称 |
copper;6,15,24,34-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-94-81(73)93-82-74-50-46-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)55-79(74)87(95-82)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(99-88)98-86-78-54-70(47-51-75(78)83(96-85)97-86)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 |
InChI 键 |
JVXVTQNONDAKKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


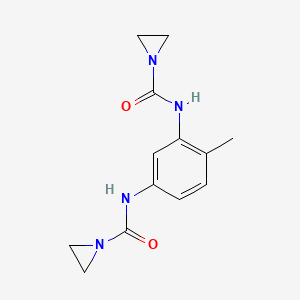
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)





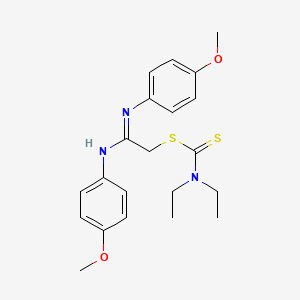


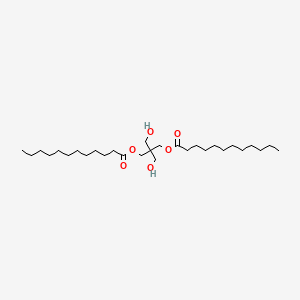
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
